Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate (CAS: 75937-30-3) is a synthetic carbamate derivative with the molecular formula C₁₆H₂₄N₂O₄ and a molecular weight of 308.37 g/mol . Its structure comprises:
- A benzyloxycarbonyl (Cbz) protecting group.
- A carbamate linkage.
- An amide functional group.
- A 6-hydroxyhexyl side chain.
This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research.
Properties
IUPAC Name |
benzyl N-[2-(6-hydroxyhexylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-11-7-2-1-6-10-17-15(20)12-18-16(21)22-13-14-8-4-3-5-9-14/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKUOVFAUMMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbobenzoxy (Cbz) Protection of 6-Aminohexan-1-ol
The most widely documented method involves the direct protection of 6-aminohexan-1-ol using benzyl chloroformate (Cbz-Cl). This approach leverages the nucleophilic reactivity of the primary amine to form a stable carbamate bond.
Procedure :
- Substrate Activation : 6-Aminohexan-1-ol (1.0 equiv) is dissolved in a biphasic solvent system (e.g., tetrahydrofuran/water) under inert atmosphere.
- Base Addition : Triethylamine (2.5 equiv) is introduced to deprotonate the amine, enhancing its nucleophilicity.
- Cbz-Cl Introduction : Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C to minimize side reactions. The reaction proceeds for 4–6 hours at room temperature.
- Workup : The mixture is diluted with ethyl acetate, washed sequentially with HCl (1M), sodium bicarbonate (5%), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound as a white solid (typical yield: 72–85%).
Key Reaction :
$$
\text{6-Aminohexan-1-ol} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl (6-hydroxyhexyl)carbamate} + \text{HCl}
$$
Glycine-Mediated Amide Coupling Followed by Cbz Protection
An alternative route involves constructing the 2-oxoethyl backbone via glycine derivatization before Cbz protection.
Procedure :
- Amide Formation : Glycine (1.0 equiv) is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. 6-Hydroxyhexylamine (1.1 equiv) is added, and the reaction stirs for 12 hours at 25°C.
- Intermediate Isolation : The resulting 2-((6-hydroxyhexyl)amino)-2-oxoacetic acid is extracted and purified via recrystallization (ethanol/water).
- Cbz Protection : The intermediate is treated with benzyl chloroformate (1.2 equiv) and triethylamine (2.5 equiv) in tetrahydrofuran. After 6 hours, the product is isolated as described above (yield: 68–78%).
Mechanistic Insight :
The EDC/NHS system converts the carboxylic acid of glycine into an active ester, facilitating nucleophilic attack by the primary amine of 6-hydroxyhexylamine. Subsequent Cbz protection ensures stability during downstream applications.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reaction rates by stabilizing ionic intermediates. Hydrophobic solvents (e.g., dichloromethane) improve selectivity for mono-protection.
- Temperature Control : Reactions conducted below 10°C minimize hydrolysis of benzyl chloroformate, while room-temperature conditions suffice for amide coupling.
Stoichiometric Considerations
- Base Equivalents : Excess triethylamine (≥2.5 equiv) ensures complete deprotonation of the amine, preventing side reactions such as carbamate dimerization.
- Cbz-Cl Equivalents : A 20% molar excess of benzyl chloroformate compensates for its hydrolysis in aqueous media.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) reveals a single peak at 8.2 minutes, confirming >95% purity.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Cbz Protection | Glycine-Mediated Route |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Overall Yield | 72–85% | 68–78% |
| Purity | >95% | >93% |
| Side Products | <5% dimerization | <8% glycine oligomers |
| Scalability | Suitable for gram-scale | Limited by NHS/EDC cost |
Challenges and Mitigation Strategies
Hydrolysis of Cbz-Cl
Amine Overprotection
- Issue : Di-protection may occur if excess Cbz-Cl is used.
- Solution : Strict stoichiometric control and incremental reagent addition.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-((6-oxohexyl)amino)-2-oxoethyl)carbamate.
Reduction: Formation of benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the substituent used.
Scientific Research Applications
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate is used in various scientific research applications, including:
Drug Delivery Systems: It is used as a building block for designing drug delivery systems due to its ability to form stable conjugates with drugs.
Polymer Synthesis: It is used in the synthesis of polymers with specific functional groups for targeted applications.
Surface Modification: It is used to modify surfaces to enhance their properties, such as hydrophilicity or biocompatibility.
Mechanism of Action
The mechanism of action of Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of specific enzymes or the activation of receptor-mediated pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the benzyl carbamate core but differ in substituents, leading to distinct physicochemical and functional properties:
Table 1: Structural Comparison
Physicochemical Properties
- Hydrophilicity : The 6-hydroxyhexyl group in the target compound enhances water solubility compared to aromatic (e.g., 4-fluorophenyl in Compound 19) or heterocyclic (e.g., benzotriazole) substituents .
- Thermal Stability : The benzotriazole derivative exhibits a lower melting point (165–166°C) than the 4-fluorophenyl analog (174–176°C), likely due to reduced crystallinity from the bulky heterocyclic group .
Biological Activity
Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate, also known as N-Cbz-protected 6-aminohexan-1-ol, is a synthetic organic compound with a unique structure that incorporates a carbamate functional group and a hydroxyl group. This compound has garnered interest due to its potential applications in organic synthesis and its possible biological activities, although specific data on its biological effects remain limited.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features:
- A carbamate group which is known for its reactivity in nucleophilic and electrophilic reactions.
- A hydroxyl group that may facilitate interactions with biological targets.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, including the protection of amino groups and the formation of the carbamate linkage. The compound plays a significant role in metal-free α-carboxylation reactions of primary alcohols, allowing for the direct conversion into α-hydroxy esters. This versatility in organic synthesis highlights its potential utility in various chemical applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, compounds with similar structural features often exhibit notable pharmacological properties. Here are some potential biological activities inferred from related compounds:
- Antimicrobial Activity : Compounds containing hydroxyl and carbamate groups have been associated with antimicrobial effects, suggesting that this compound may also possess such properties.
- Anticancer Potential : Similar structures have shown promise in anticancer research. For example, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a target in cancer therapy .
Case Studies and Research Findings
- Anticancer Activity : In studies involving benzamide derivatives, compounds similar to this compound demonstrated significant anticancer activity against various cell lines, including leukemia and breast cancer . Although specific data on this compound's activity are lacking, it is reasonable to hypothesize similar effects based on structural analogies.
- Enzyme Interaction : Research indicates that compounds with carbamate functionalities can interact with enzymes involved in metabolic pathways. For instance, they may modulate cytochrome P450 enzyme activity, which is crucial for drug metabolism. This interaction could influence the pharmacokinetics of drugs when used alongside this compound.
Comparative Analysis
To better understand the potential biological activity of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzyl Carbamate | C10H11NO3 | Simple carbamate structure; used in various organic reactions. |
| 6-Hydroxyhexanamide | C6H13NO2 | Contains hydroxyl and amine groups; potential biological activity. |
| N-Cbz-protected Amino Acids | Varies | Utilized in peptide synthesis; shares protective group functionality. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing benzyl carbamate derivatives with hydroxyalkylamino side chains?
- Methodological Answer : A common approach involves coupling carbamate-protected amino acids with hydroxyalkylamines. For example, General Procedure 2 () uses Cbz-protected glycine derivatives (e.g., Cbz-Gly-Pro) and hydroxyalkyl alcohols (e.g., 3-chloropropanol) under mild conditions (DCM/ethyl acetate gradient column chromatography) to achieve 70% yield. Key steps include activating the carboxyl group with coupling agents (e.g., DCC/HOBt) and optimizing solvent polarity for purification. Similar protocols can be adapted by substituting 6-hydroxyhexylamine for the hydroxyalkyl component, followed by benzyl carbamate protection .
Q. How can the structure of benzyl carbamate derivatives be confirmed post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR and HRMS (High-Resolution Mass Spectrometry). For instance, in , the compound’s structure was confirmed via 1H NMR (δ 11.59 ppm for carbamate NH, δ 5.13–4.88 ppm for benzyl CH2) and HRMS (m/z 285.3 [M+H]+). For hydroxyhexyl side chains, focus on hydroxyl proton signals (δ ~1.5–2.0 ppm for hexyl CH2, δ ~3.5–4.0 ppm for OH) and DEPT-135 to distinguish CH/CH2/CH3 groups. LC-MS with ion-trap detectors can further validate purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for protease inhibition (e.g., HIV protease in ) using fluorogenic substrates or FRET-based assays. For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include controls like staurosporine for apoptosis induction. For antioxidants, employ DPPH/ABTS radical scavenging assays and measure EC50 values .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyhexyl chain length) influence target binding and selectivity?
- Methodological Answer : Perform molecular dynamics (MD) simulations to compare binding modes of analogs. For example, highlights adamantane-derived carbamates targeting HIV protease via hydrophobic cage interactions. Replace adamantane with hydroxyhexyl to assess hydrogen bonding via the hydroxyl group. Validate experimentally using SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) and enzymatic inhibition assays .
Q. What mechanistic pathways explain the pro-apoptotic effects observed in cancer cell lines?
- Methodological Answer : Use Western blotting to track caspase-3/9 activation and PARP cleavage. Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis. For deeper mechanistic insight, perform RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2 family) and validate via siRNA knockdown. Compare results with structurally related compounds (e.g., ’s adamantane carbamate) to isolate hydroxyhexyl-specific effects .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. For hydroxyhexyl derivatives, esterase-mediated hydrolysis of the carbamate group is a likely degradation pathway. Introduce steric hindrance (e.g., branching at the hexyl chain) or replace labile groups (e.g., fluorinated benzyl in ) to enhance stability. Use LC-MS/MS to quantify plasma half-life (t1/2) and bioavailability in rodent models .
Data Contradictions and Resolution
Q. Discrepancies in reported IC50 values for similar carbamates: How to address variability?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell passage number, serum concentration). Standardize protocols:
- Use low-passage-number cells (<20 passages).
- Pre-incubate compounds with serum-free media to avoid protein binding artifacts.
- Include positive controls (e.g., doxorubicin for cytotoxicity) across experiments.
- Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .
Experimental Design Considerations
Q. Designing a SAR study for hydroxyhexyl carbamates: Key parameters to prioritize?
- Methodological Answer : Focus on:
- Side chain length : Compare C4–C8 hydroxyalkyl analogs.
- Hydroxyl position : Terminal vs. internal hydroxyl groups.
- Carbamate substituents : Benzyl vs. substituted benzyl (e.g., 4-fluoro in ).
Use parallel synthesis with robotic liquid handlers for high-throughput screening. Analyze data via PCA (Principal Component Analysis) to identify critical structural determinants .
Tables of Key Data
| Property | Method | Example Data | Source |
|---|---|---|---|
| Synthetic Yield | Column chromatography (DCM/EtOAc) | 70% () | |
| IC50 (Anticancer) | MTT assay (MCF-7 cells) | 12.5 µM ± 1.2 () | |
| Binding Affinity (HIV protease) | SPR (KD) | 8.3 nM () | |
| Metabolic Stability | Human liver microsomes (t1/2) | 45 min (unmodified carbamate) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
